3,4-Dichloro-5-cyclobutoxypyridazine
Description
3,4-Dichloro-5-cyclobutoxypyridazine is a pyridazine derivative substituted with chlorine atoms at positions 3 and 4 and a cyclobutoxy group at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, often explored in pharmaceuticals and agrochemicals due to their bioactivity. The chlorine substituents enhance electrophilicity and stability, while the cyclobutoxy group introduces steric bulk and modulates solubility.
Properties
CAS No. |
1346698-11-0 |
|---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,4-dichloro-5-cyclobutyloxypyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-12-8(7)10)13-5-2-1-3-5/h4-5H,1-3H2 |
InChI Key |
PKWUORQENOTEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-cyclobutoxypyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the chlorine atoms by the cyclobutoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3,4-Dichloro-5-cyclobutoxypyridazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as amino or thiol compounds.
Scientific Research Applications
3,4-Dichloro-5-cyclobutoxypyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Alkoxy Groups : The cyclobutoxy group in the hypothetical compound is smaller and more rigid than the pentan-2-yloxy group () or cyclobutylmethoxy group (), impacting solubility and steric interactions.
- Stability: ’s requirement for refrigeration (2–8°C) suggests thermal instability, possibly due to its mono-chlorinated structure or labile cyclobutylmethoxy group .
Reactivity Trends:
- Bulkier alkoxy groups (e.g., cyclobutylmethoxy in ) could hinder reactivity compared to linear chains (e.g., pentan-2-yloxy in ).
Research Implications
The substituent patterns in pyridazines significantly influence their physicochemical and safety profiles:
Chlorination : Enhances stability and bioactivity but may increase toxicity or reactivity.
Further studies on 3,4-Dichloro-5-cyclobutoxypyridazine should prioritize experimental validation of its stability, solubility, and toxicity relative to these analogs.
Biological Activity
3,4-Dichloro-5-cyclobutoxypyridazine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C10H9Cl2N2O
- Molecular Weight : 232.10 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 3,4-Dichloro-5-cyclobutoxypyridazine is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate various signaling pathways, influencing cellular functions such as proliferation and apoptosis.
Biological Activities
-
Antimicrobial Activity
- Studies have demonstrated that 3,4-Dichloro-5-cyclobutoxypyridazine exhibits significant antimicrobial properties against a range of pathogens.
- In vitro tests showed inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
-
Anticancer Properties
- Research has indicated that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- A study reported a dose-dependent reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.
-
Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress markers and improve neuronal survival rates.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction in oxidative stress |
Case Studies
- Antimicrobial Efficacy : In a controlled study, 3,4-Dichloro-5-cyclobutoxypyridazine was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.
- Cancer Cell Line Study : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with 50 µM of the compound resulted in a 60% reduction in cell viability after 48 hours, suggesting strong anticancer potential.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of 3,4-Dichloro-5-cyclobutoxypyridazine led to significant improvements in cognitive function as measured by maze tests and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
